2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is classified as a piperidine derivative, which are known for their diverse biological activities. Its structure features a cyclohexylmethyl group attached to a piperidine ring, making it unique among similar compounds.
The compound is synthesized from piperidine derivatives, which are widely used in pharmaceuticals. It falls under the category of small organic molecules that can interact with biological targets, particularly in cancer research and anti-inflammatory studies. The primary targets of this compound include anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), both of which play significant roles in cell growth and proliferation pathways.
The synthesis of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid typically involves the functionalization of piperidine derivatives. A common synthetic route includes:
The molecular formula for 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid is C15H23N. The compound features a piperidine ring with a cyclohexylmethyl substituent at one nitrogen position and an acetic acid moiety at another position.
Key structural data include:
2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid can undergo various chemical reactions:
For oxidation reactions, potassium permanganate is typically used under acidic or basic conditions. For reduction reactions, lithium aluminum hydride is employed in anhydrous ether. Substitution reactions may require specific catalysts depending on the functional groups involved.
The mechanism of action for 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid primarily involves:
The pharmacokinetic properties of this compound indicate that its efficacy can be influenced by factors such as solubility and stability under varying environmental conditions.
Chemical properties include reactivity patterns typical of piperidine derivatives, enabling various functional group transformations.
2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid has potential applications in:
The construction of the 1-(cyclohexylmethyl)piperidine core represents a critical initial step in synthesizing 2-(1-(cyclohexylmethyl)piperidin-4-yl)acetic acid. Two principal strategies dominate the literature: pyridine hydrogenation and piperidine functionalization. Catalytic hydrogenation of pyridine precursors under controlled conditions provides a direct route to the piperidine scaffold, with recent advances focusing on catalyst development for improved stereoselectivity. Beller and colleagues achieved breakthrough efficiency using a heterogeneous cobalt catalyst (Co/TiN-Melamine) that facilitates pyridine-to-piperidine conversion in water as solvent under 80 bar H₂ at 100°C, achieving near-quantitative yields for various 4-substituted pyridines [6] [7]. This environmentally benign approach eliminates traditional acid additives that complicate product isolation.
For stereoselective synthesis, Glorius developed a palladium-catalyzed hydrogenation (Pd/C, H₂, 50 bar, RT) of fluorinated pyridines that delivers all-cis-configured fluoropiperidines with axial fluorine preference – a methodology extensible to cyclohexylmethyl-functionalized derivatives [6] [7]. Post-hydrogenation N-alkylation installs the cyclohexylmethyl moiety via SN2 reaction between piperidine and cyclohexylmethyl bromide under basic conditions (K₂CO₃, acetonitrile, reflux). Grygorenko's one-pot dehydroxylation/reduction protocol employing Rh/C catalysis enables direct conversion of 4-hydroxypyridines to piperidines, bypassing discrete deoxygenation steps [7]. This tandem process demonstrates exceptional functional group tolerance towards alkyl and fluorinated substituents at C3/C5 positions, enabling streamlined access to structurally diverse precursors for subsequent acetic acid chain installation.
Table 1: Hydrogenation Approaches for Piperidine Core Synthesis
Catalyst System | Conditions | Yield Range | Stereoselectivity | Key Advantage |
---|---|---|---|---|
Co/TiN-Melamine | H₂ (80 bar), H₂O, 100°C | 92-99% | Variable | Acid-free, aqueous conditions |
Pd/C | H₂ (50 bar), RT, 12h | 75-95% | All-cis (axial F preferred) | Moisture/air tolerance |
Rh/C | H₂ (1 atm), Et₃N, EtOH, 50°C | 65-89% | Cis-diastereoselective | One-pot dehydroxylation/reduction |
Position-specific introduction of the acetic acid moiety at the piperidine C4 position demands precise chemoselective control to avoid O- vs. N-alkylation and overalkylation. Two predominant strategies have emerged: (1) malonate alkylation-hydrolysis-decarboxylation sequences, and (2) direct C–H carboxylation of preformed 1-(cyclohexylmethyl)piperidine. The malonate approach employs diethyl malonate as a nucleophile under basic conditions (NaH, DMF, 0°C→RT) to alkylate 1-(cyclohexylmethyl)-4-chloromethylpiperidine – itself prepared from 4-hydroxymethylpiperidine via chlorination (SOCl₂, CH₂Cl₂). Subsequent hydrolysis (6M HCl, reflux) and decarboxylation (180°C) afford the target acetic acid derivative in 65-72% overall yield [7]. This classical route provides reliable access but suffers from multiple steps and high-temperature transformations.
Recent advances focus on direct C–H functionalization to improve atom economy. Palladium-catalyzed C(sp³)–H carboxylation represents a cutting-edge alternative using CO atmospheres (1 atm) with Pd(OAc)₂/neocuproine catalyst systems in DMAc at 120°C [7]. This methodology directly converts the C4 methyl group of 1-(cyclohexylmethyl)-4-methylpiperidine into the acetic acid side-chain via in situ iodination (NIS)/carboxylation in one pot. Yields reach 45-60% with excellent chemoselectivity, avoiding protection/deprotection sequences. Electrochemical carboxylation using sacrificial Mg anodes in DMF under CO₂ atmosphere provides a metal-free alternative, achieving moderate yields (40-50%) but with superior functional group compatibility for advanced intermediates [7]. These emerging methodologies demonstrate significant potential for streamlining synthetic routes toward 2-(1-(cyclohexylmethyl)piperidin-4-yl)acetic acid and its analogs.
The stereogenic center at C4 of the piperidine ring necessitates asymmetric synthesis strategies for enantiopure 2-(1-(cyclohexylmethyl)piperidin-4-yl)acetic acid. Two principal approaches have been developed: chiral auxiliary-mediated synthesis and transition metal-catalyzed asymmetric hydrogenation. The chiral auxiliary route employs (R)- or (S)-phenylglycinol as a temporary chiral controller, enabling diastereoselective alkylation of 4-oxopiperidinyl derivatives. Following alkylation, auxiliary removal (H₂, Pd/C, MeOH) delivers enantiomerically enriched 4-substituted piperidines with diastereomeric ratios >95:5 and isolated yields of 70-85% [7]. While reliable, this method requires stoichiometric chiral reagents and additional synthetic steps.
Catalytic asymmetric hydrogenation of enamine intermediates offers superior atom efficiency. Iridium complexes with chiral P,N-ligands (e.g., (S)-Ph-Phox) catalyze enantioselective hydrogenation of 4-alkylidene-piperidines under mild conditions (25°C, 50 bar H₂, CH₂Cl₂) [6]. This methodology delivers 4-substituted piperidines with enantiomeric excesses (ee) up to 98% and quantitative yields. Qu's iridium-catalyzed system achieves exceptional enantiocontrol (97% ee) for 2,3-disubstituted piperidines relevant to pharmaceutical targets like 11β-HSD1 inhibitors [6] [7]. For C4-quaternary centers, asymmetric reductive amination of 4-oxopiperidines using RuCl₂[(S)-xyl-binap][(S)-daipen] catalyst provides chiral amines with 90-95% ee, though yields remain moderate (50-65%) [7]. These catalytic methods represent significant advances toward efficient stereocontrolled synthesis of chiral building blocks for 2-(1-(cyclohexylmethyl)piperidin-4-yl)acetic acid.
Table 2: Asymmetric Synthesis Approaches for Chiral Piperidine Derivatives
Method | Chiral Control Element | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Auxiliary | (R)/(S)-Phenylglycinol | Alkylation: LDA, THF, -78°C; Removal: H₂, Pd/C | >95 (dr) | 70-85 |
Ir-Catalyzed Hydrogenation | (S)-Ph-Phox/Ir | 50 bar H₂, CH₂Cl₂, 25°C, 24h | 92-98 | 90-99 |
Ru-Catalyzed Reductive Amination | RuCl₂[(S)-xyl-binap][(S)-daipen] | H₂ (70 bar), iPrOH, 60°C | 90-95 | 50-65 |
Solid-phase synthesis enables rapid generation of 2-(1-(cyclohexylmethyl)piperidin-4-yl)acetic acid analogs for structure-activity relationship studies. Wang resin-linked 4-oxopiperidinyl carboxylic acids serve as versatile platforms for combinatorial diversification. Reductive amination (NaBH₃CN, DMF, RT) introduces structural diversity at the piperidine nitrogen using cyclohexylmethyl aldehydes or equivalent electrophiles, achieving >85% coupling efficiency. Subsequent α-alkylation of the immobilized acetic acid moiety employs Mitsunobu conditions (DEAD, PPh₃) with diverse alcohols or direct alkylation with alkyl halides (Cs₂CO₃, DMF, 60°C) [7]. These transformations enable systematic exploration of steric and electronic effects at the C4 position.
Cleavage optimization studies identified TFA/DCM (1:1) as optimal for liberating products while preserving acid-sensitive functionalities, yielding >90% recovery for most analogs. High-throughput purification via catch-and-release techniques utilizing sulfonic acid-functionalized silica efficiently scavenge basic impurities, delivering analogs with >95% purity. This platform facilitated synthesis of 48 analogs in under 72 hours, enabling comprehensive exploration of steric parameters at the acetic acid side-chain while maintaining the core 1-(cyclohexylmethyl)piperidine architecture [7]. The most promising compounds from these libraries demonstrated improved target binding affinity in preliminary screening, validating the solid-phase approach for accelerating lead optimization campaigns centered on this chemotype.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: